N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a unique structure combining a benzamide moiety with a thiadiazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . The hydroxyphenyl group is then introduced through a coupling reaction with an appropriate phenol derivative . Finally, the benzamide moiety is attached via a condensation reaction with benzoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The hydroxyphenyl group can form hydrogen bonds with active site residues, enhancing binding affinity . Additionally, the thiadiazole ring may interact with metal ions in the active site, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Benzoxazole derivatives: Exhibiting similar biological activities and used in medicinal chemistry.
Benzamide derivatives: Widely studied for their therapeutic potential.
Uniqueness
N-(5-(4-((2-Hydroxyphenyl)amino)-3,6-dioxocyclohexa-1,4-dien-1-yl)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, enhances its potential for metal ion coordination and enzyme inhibition .
Properties
Molecular Formula |
C21H14N4O4S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[5-[4-(2-hydroxyanilino)-3,6-dioxocyclohexa-1,4-dien-1-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H14N4O4S/c26-16-9-5-4-8-14(16)22-15-11-17(27)13(10-18(15)28)20-24-25-21(30-20)23-19(29)12-6-2-1-3-7-12/h1-11,22,26H,(H,23,25,29) |
InChI Key |
QGYIJAUDYTXPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=O)C(=CC3=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
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